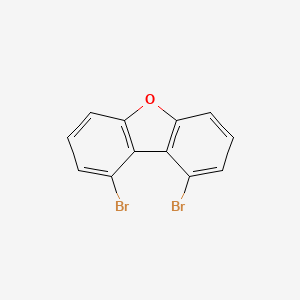

1,9-Dibromo-dibenzofuran

Description

Contextualization within Polybrominated Dibenzofurans (PBDFs) Research

Polybrominated dibenzofurans (PBDFs) represent a significant subgroup of halogenated dibenzofurans. They are often found as contaminants in commercial mixtures of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.govacs.org The thermal degradation of products containing these flame retardants can lead to the formation of PBDFs. acs.orgresearchgate.netclinmedres.org

Significance of Dibrominated Dibenzofurans in Contemporary Chemical Research

Dibrominated dibenzofurans, which include various isomers based on the positions of the two bromine atoms on the dibenzofuran (B1670420) skeleton, are of particular interest to researchers. guidechem.com These compounds serve multiple roles in chemical science. They are essential as analytical standards for the accurate identification and quantification of PBDFs in environmental samples. epa.gov

Furthermore, their study provides insight into the formation mechanisms of more highly brominated dibenzofurans. acs.org From a synthetic chemistry perspective, dibrominated dibenzofurans are valuable building blocks. The bromine atoms act as functional handles, allowing for further chemical modifications through reactions such as cross-coupling, which can be used to construct more complex molecules for materials science or pharmaceutical research. acs.orgsmolecule.com The specific substitution pattern of the bromine atoms significantly influences the molecule's chemical reactivity and physical properties.

Scope and Research Imperatives for 1,9-Dibromo-dibenzofuran

This compound is a specific isomer within the dibrominated dibenzofuran family. While research on the broad class of PBDFs is common, studies focusing specifically on the 1,9-isomer are more specialized. The primary research imperative for this compound is its use as a chemical intermediate and building block in organic synthesis. For instance, derivatives like 7,9-dibromo-dihydrodibenzofuran have been synthesized and investigated for their potential as potent enzyme inhibitors. acs.org

The synthesis of specific isomers like this compound is a key challenge, requiring regioselective bromination or multi-step synthetic routes to ensure the correct placement of the bromine atoms. acs.org The availability of pure this compound is critical for its use as a reference standard in analytical chemistry and as a starting material for the synthesis of novel functional materials and biologically active molecules. Further research is needed to fully characterize its reactivity and explore its potential applications in fields such as organic electronics and medicinal chemistry.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 617707-29-6 | a2bchem.comaksci.comaksci.com |

| Molecular Formula | C₁₂H₆Br₂O | a2bchem.comaksci.comnih.gov |

| Molecular Weight | 325.98 g/mol | guidechem.comaksci.com |

| Minimum Purity Spec | 95% | aksci.com |

Structure

3D Structure

Properties

IUPAC Name |

1,9-dibromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKJZGMETCVSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335655 | |

| Record name | 1,9-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617707-29-6 | |

| Record name | 1,9-dibromo-dibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1,9 Dibromo Dibenzofuran

Electrophilic Substitution Reactions and Functional Group Interconversions

The dibenzofuran (B1670420) ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on the unsubstituted dibenzofuran is known to favor the 2, 8, 3, and 7 positions. However, the presence of bromine atoms at the 1 and 9 positions significantly influences the position of further substitution due to their electron-withdrawing inductive effect and ortho-, para-directing mesomeric effect.

While specific studies on the electrophilic substitution of 1,9-Dibromo-dibenzofuran are not extensively documented in readily available literature, the principles of electrophilic aromatic substitution suggest that incoming electrophiles would likely be directed to the positions electronically activated by the oxygen heteroatom and influenced by the existing bromine substituents. Mechanistic analysis indicates that positions 1, 4, 6, and 9, as well as 2, 3, 7, and 8 on the dibenzofuran scaffold are generally susceptible to bromination substitution reactions sigmaaldrich.com.

Functional group interconversions on derivatives of this compound would follow standard organic synthesis methodologies. For instance, if other functional groups are introduced onto the dibenzofuran core, they can be manipulated to create a variety of derivatives.

Palladium-Catalyzed Transformations of the Bromine Centers

The bromine atoms at the 1 and 9 positions of this compound are prime sites for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Cross-Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions are fundamental in modern organic synthesis for creating biaryl compounds, conjugated enynes, and substituted alkenes, respectively. These reactions typically involve the reaction of an aryl halide with an organometallic reagent in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an arylboronic acid or its ester. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst yonedalabs.comlibretexts.org. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl tcichemicals.com.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base wikipedia.orgorganic-chemistry.org. This method is highly efficient for the formation of C(sp²)-C(sp) bonds.

Heck Reaction: The Heck reaction would involve the coupling of this compound with an alkene. The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the substituted alkene product wikipedia.orglibretexts.org.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid/ester | Pd(0) complex, Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt, Base | Arylalkyne |

| Heck | Alkene | Pd(0) complex, Base | Substituted alkene |

Friedel-Crafts Acylation and Alkylation Potential

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions used to introduce alkyl or acyl groups onto aromatic rings wikipedia.orgmt.com. The dibenzofuran nucleus is known to undergo Friedel-Crafts reactions biointerfaceresearch.com. The presence of the deactivating bromine atoms at positions 1 and 9 would likely reduce the reactivity of the rings towards Friedel-Crafts reactions and influence the regioselectivity of the substitution.

Friedel-Crafts Acylation: This reaction would involve the treatment of this compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride sigmaaldrich.com. The acyl group is deactivating, which generally prevents polyacylation libretexts.org.

Friedel-Crafts Alkylation: Alkylation of this compound would employ an alkyl halide and a Lewis acid catalyst. However, Friedel-Crafts alkylation is often prone to issues such as polyalkylation and carbocation rearrangements libretexts.org.

The specific conditions and outcomes for Friedel-Crafts reactions on this compound would require experimental investigation to determine the precise regioselectivity and feasibility.

Derivatization Strategies for Structural Modification

The bromine atoms of this compound are key functionalities for a variety of derivatization strategies beyond palladium-catalyzed couplings. These can include lithium-halogen exchange followed by reaction with an electrophile, or nucleophilic aromatic substitution under specific conditions. Such strategies would allow for the introduction of a diverse range of functional groups at the 1 and 9 positions, leading to novel dibenzofuran derivatives with potentially interesting electronic or biological properties. For instance, the synthesis of 1-substituted and 1,9-disubstituted carbazole (B46965) derivatives, which are structurally related to dibenzofurans, has been reported through various synthetic transformations mdpi.com.

Debromination Mechanisms and Pathways

The carbon-bromine bonds in this compound can be cleaved through various mechanisms, leading to the formation of mono-brominated or fully debrominated dibenzofuran.

Photolytic Dehalogenation

Polybrominated dibenzofurans (PBDFs) are known to undergo photolytic degradation inchem.org. The photolysis of higher brominated dibenzofurans can lead to the formation of lower brominated congeners through reductive debromination. This process is relevant in environmental chemistry, where sunlight can induce the degradation of halogenated aromatic compounds. The mechanism typically involves the absorption of UV light, leading to the homolytic cleavage of the C-Br bond to form an aryl radical, which then abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the debrominated product. The photolytic decomposition of polybrominated diphenyl ethers (PBDEs) is also a known route to the formation of PBDFs nih.gov.

Microbial Degradation Mechanisms

While direct studies on the microbial degradation of this compound are not extensively documented, significant insights can be drawn from research on analogous chlorinated compounds. Aerobic bacteria, particularly strains from the genus Sphingomonas, have demonstrated the ability to degrade lower-chlorinated dibenzofurans. nih.gov These degradation processes are typically initiated by powerful enzymes known as dioxygenases, which catalyze the insertion of molecular oxygen into the aromatic structure, leading to ring cleavage and subsequent breakdown. nih.gov The primary mechanisms involved are dioxygenolytic cleavage of the aryl ether bond and angular dioxygenation.

A study on Sphingomonas sp. strain RW1 revealed its capability to co-oxidize various mono- and dichlorinated dibenzofurans. The degradation proceeds via an initial dioxygenase attack that can occur on either the halogenated or the non-halogenated aromatic ring. This non-selective attack leads to the formation of different metabolic products. For instance, the degradation of 2-chlorodibenzofuran (B1219818) yielded both 5-chlorosalicylate (from attack on the non-chlorinated ring) and salicylate (B1505791) (from attack on the chlorinated ring). nih.gov This suggests that for a compound like this compound, which has bromine atoms on both terminal rings, microbial attack could potentially proceed, although likely at a slower rate compared to less halogenated congeners.

The following table summarizes the co-oxidation products of various chlorinated dibenzofurans by Sphingomonas sp. strain RW1, which serves as an illustrative model for the potential initial steps in the degradation of brominated analogues.

| Substrate (Chlorinated Dibenzofuran) | Site of Initial Dioxygenase Attack | Resulting Metabolite(s) |

| 2-Chlorodibenzofuran (2-CDF) | Non-chlorinated ring | 5-Chlorosalicylate |

| Chlorinated ring | Salicylate | |

| 3-Chlorodibenzofuran (3-CDF) | Non-chlorinated ring | 4-Chlorosalicylate |

| Chlorinated ring | Salicylate | |

| 4-Chlorodibenzofuran (4-CDF) | Non-chlorinated ring | 3-Chlorosalicylate (stoichiometric conversion) |

| 2,8-Dichlorodibenzofuran (2,8-DCDF) | Either ring | 6-Chloro-2-methyl-4H-chromen-4-one |

Table 1: Metabolic products from the co-oxidation of chlorinated dibenzofurans by Sphingomonas sp. strain RW1. Data compiled from scientific studies. nih.govasm.orgresearchgate.net

The crucial first step in the aerobic bacterial degradation of dibenzofurans is the dioxygenolytic cleavage of the exceptionally stable aryl ether bond. nih.gov This reaction is catalyzed by a multi-component enzyme system, which transforms the ether bond into a less stable hemiacetal. researchgate.net This transformation effectively destabilizes the core structure of the dibenzofuran molecule.

Following the enzymatic oxygenation, the resulting unstable hemiacetal undergoes spontaneous cleavage. This is followed by a rearomatization step through dehydration. The ultimate result of this sequence is the cleavage of the ether bridge, yielding hydroxylated biphenyls. For example, the degradation of the parent dibenzofuran molecule yields 2,2',3-trihydroxybiphenyl. researchgate.net This ring-opening is a critical detoxification step, as it breaks down the rigid and persistent three-ring structure of the dibenzofuran.

The enzymatic process responsible for the cleavage of the aryl ether bond is known as angular dioxygenation. This process is distinct from the more common lateral dioxygenation that occurs on compounds like biphenyl (B1667301). researchgate.net Angular dioxygenases are a unique class of enzymes that attack a carbon atom adjacent to the ether bridge (the angular position) and a neighboring carbon on the aromatic ring. nih.gov

In bacteria such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, angular dioxygenases have been identified as the key enzymes for initiating the degradation of dibenzofurans and their chlorinated derivatives. researchgate.net Studies on chlorinated dibenzofurans suggest that the angular dioxygenation often occurs preferentially on the non-substituted aromatic ring. researchgate.net For this compound, this implies that the initial enzymatic attack would likely occur at the 4,4a- or 6,6a-positions, which are unsubstituted. This initial attack produces an unstable diene-diol-hemiacetal, which then spontaneously cleaves, breaking the ether bond and leading to the formation of brominated trihydroxybiphenyl intermediates. researchgate.net

Transformation in Complex Halogenated Systems

In environments characterized by high temperatures and the presence of various halogenated compounds, such as waste incineration, this compound can undergo significant transformations. These pathways include halogen exchange reactions and formation from larger brominated precursors.

During thermal processes like municipal waste incineration, where both brominated and chlorinated materials are present, the formation of mixed bromo/chloro dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) can occur. greenpeace.to This indicates that halogen exchange reactions can take place on the aromatic rings of these compounds.

Research on the pyrolysis of polybrominated diphenyl ethers (PBDEs) in the presence of a chlorine source has demonstrated that PBDEs can transform into chloro-bromo mixed dibenzofurans (PBCDFs). nih.gov This transformation involves the substitution of bromine atoms with chlorine atoms. Experimental studies combined with density functional theory (DFT) calculations suggest that a chlorine atom can attack a C-Br site, leading to the generation of a chlorinated compound. nih.gov This suggests a plausible pathway where this compound, if present in a chlorine-rich high-temperature environment, could be converted to 1-bromo-9-chloro-dibenzofuran or other mixed halogenated congeners. The formation of mixed halogenated dibenzofurans is favored in environments where both organobromine and organochlorine precursors are undergoing thermal degradation. greenpeace.to

Polybrominated dibenzofurans (PBDFs), including the 1,9-dibromo congener, are not typically produced commercially but are known to form as unintentional byproducts during the thermal degradation of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. nih.govbohrium.com

Under conditions of thermal stress, such as those found in electronic waste recycling or accidental fires, PBDEs can undergo intramolecular cyclization to form PBDFs. bohrium.com This reaction pathway involves the loss of a bromine atom from one of the ortho-positions (a carbon atom next to the ether linkage) followed by a ring-closure reaction. bohrium.com

The efficiency and products of this transformation are dependent on the specific PBDE congener and the degree of bromination. Studies have shown that lower-brominated PBDEs are more likely to transform into PBDFs. bohrium.com As the degree of bromination on the PBDE precursor increases, the cleavage of the ether bond to form polybrominated benzenes becomes a more favorable pathway, thus reducing the yield of PBDFs. bohrium.com The specific arrangement of bromine atoms on the PBDE molecule dictates which PBDF congeners can be formed. bohrium.com

The following table presents data from a pyrolysis study of various PBDE congeners, illustrating the relationship between precursor structure and the formation of PBDFs.

| Precursor PBDE Congener | Number of Bromine Atoms (n) | Transformation Pathway | Resulting PBDFs | Relative Yield of PBDD/Fs |

| BDE-1 (2-bromo DE) | 1 | Intramolecular cyclization | 1-BDF | Higher |

| BDE-7 (2,4-dibromo DE) | 2 | Intramolecular cyclization | 1,7-DBDF, 3,7-DBDF | Higher |

| BDE-15 (4,4'-dibromo DE) | 2 | No ortho-bromine | No PBDF formation | N/A |

| BDE-47 (2,2',4,4'-tetraBDE) | 4 | Intramolecular cyclization | Tri- and Tetra-BDFs | Lower |

| BDE-153 (2,2',4,4',5,5'-hexaBDE) | 6 | Intramolecular cyclization | Penta- and Hexa-BDFs | Lower |

| BDE-183 (2,2',3,4,4',5',6-heptaBDE) | 7 | Intramolecular cyclization | Hexa- and Hepta-BDFs | Lower |

Table 2: Summary of transformation pathways for selected PBDE congeners during pyrolysis. The yield of PBDD/Fs generally decreases as the degree of bromination of the precursor PBDE increases. bohrium.com

Formation from Polybrominated Precursors under Thermal Stress.

Regioselectivity and Bromination Level Effects in Formation

The synthesis of this compound is primarily achieved through the electrophilic bromination of dibenzofuran. The regioselectivity of this reaction is governed by the electronic properties of the dibenzofuran nucleus. Dibenzofuran undergoes electrophilic reactions such as halogenation wikipedia.org. The positions most susceptible to electrophilic attack are C2, C8, C4, and C6, with the C2 and C8 positions being the most reactive. However, achieving substitution at the C1 and C9 positions is less common and typically requires specific reaction conditions or multi-step synthetic routes.

The inherent reactivity of the dibenzofuran ring system favors substitution at the 2, 3, 7, and 8 positions. Studies on the electrophilic substitution of dibenzofuran have shown that the positional reactivity is a key factor in determining the isomeric distribution of the products acs.org. The formation of polybrominated dibenzofurans is a known outcome of extensive bromination, often found as by-products in brominated organic chemicals inchem.org.

The level of bromination has a significant impact on the product distribution. Monobromination of dibenzofuran typically yields 2-bromodibenzofuran as the major product. As the extent of bromination increases, a mixture of dibromo-, tribromo-, and higher brominated dibenzofurans is formed. The formation of this compound among these products is generally not favored under standard electrophilic bromination conditions due to the lower reactivity of the C1 and C9 positions. Achieving a high yield of the 1,9-isomer often necessitates a synthetic strategy that directs the electrophile to these specific positions, possibly through the use of directing groups or through a multi-step synthesis involving the construction of the dibenzofuran ring from pre-brominated precursors.

The table below summarizes the general observations on the regioselectivity of dibenzofuran bromination.

| Reagent/Condition | Major Products | Minor Products | Reference |

| Electrophilic Bromination | 2-Bromodibenzofuran, 2,8-Dibromodibenzofuran (B157981) | Other polybrominated isomers | General principle |

This table is a generalized representation based on the principles of electrophilic aromatic substitution on dibenzofuran and does not represent specific experimental data for the synthesis of this compound from the search results.

Catalytic Ring Opening Diborylation Reactions

The concept of a "catalytic ring-opening diborylation" of this compound represents a highly specific and potentially novel chemical transformation. While the direct catalytic ring-opening diborylation of this specific compound is not explicitly documented in the available literature, we can analyze the feasibility and potential pathways of such a reaction by considering related, well-established transformations: catalytic C-H borylation and ring-opening reactions of dibenzofurans.

Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of aromatic compounds, including polycyclic aromatic hydrocarbons jst.go.jprsc.orgnih.gov. Iridium-catalyzed borylation, in particular, has been shown to be highly effective for the direct introduction of boryl groups onto aromatic rings nih.gov. The regioselectivity of these reactions is often governed by steric factors, which could potentially favor borylation at the less hindered positions of the dibenzofuran nucleus rsc.org. For this compound, the remaining C-H bonds are at positions 2, 3, 4, 6, 7, and 8. A catalytic borylation reaction would likely lead to the formation of borylated derivatives of this compound, rather than a ring-opening event.

Separately, ring-opening reactions of dibenzofurans are known to occur under various conditions, often mediated by transition metal catalysts researchgate.net. These reactions typically involve the cleavage of a C-O or C-C bond of the furan (B31954) ring, leading to functionalized biphenyl derivatives. For instance, nickel-catalyzed ring-opening C-O arylation of dibenzofurans has been reported researchgate.net. Fungi have also been shown to mediate the oxidation and ring cleavage of dibenzofuran researchgate.net.

A hypothetical catalytic ring-opening diborylation of this compound would require a catalytic system capable of activating the robust dibenzofuran ring system, cleaving a C-O or C-C bond, and subsequently introducing two boryl groups. This would be a complex transformation likely involving multiple catalytic cycles. While conceptually intriguing, there is currently no direct precedent for such a reaction in the scientific literature.

The table below outlines the distinct but related reactions that could conceptually contribute to a ring-opening diborylation pathway.

| Reaction Type | Description | Catalyst/Reagent Examples | Reference |

| Catalytic C-H Borylation | Direct functionalization of C-H bonds with a boryl group. | Iridium complexes, Palladium complexes | jst.go.jpnih.gov |

| Ring-Opening Reactions | Cleavage of the furan ring in dibenzofuran to form biphenyl derivatives. | Nickel complexes, Fungal enzymes | researchgate.netresearchgate.net |

This table illustrates established reaction types that are conceptually related to the user's query, as no direct literature on "catalytic ring opening diborylation" of this compound was found.

Computational Chemistry and Theoretical Investigations of 1,9 Dibromo Dibenzofuran

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. For 1,9-Dibromo-dibenzofuran, understanding its electronic structure is key to predicting its reactivity, stability, and spectroscopic behavior. Molecular orbital (MO) theory is the framework used to describe the location and energy of electrons in molecules.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Density Functional Theory (DFT) is a widely used computational method to calculate the energies and visualize the spatial distribution of these orbitals. For a molecule like this compound, DFT calculations would reveal the influence of the bromine and oxygen atoms on the electron density distribution across the dibenzofuran (B1670420) core. It is expected that the HOMO would be distributed primarily over the electron-rich aromatic rings, while the LUMO's character would also be influenced by the electronegative bromine atoms.

Table 1: Representative Frontier Orbital Energy Data for Related Dibenzofuran Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Dibenzofuran (DF) | B3P86/6-31G(d,p) | - | - | - |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | B3P86/6-31G(d,p) | - | - | - |

| Octachlorodibenzofuran (OCDF) | B3P86/6-31G(d,p) | - | - | - |

Note: Specific energy values from the cited theoretical study researchgate.net are not provided in the abstract. This table illustrates the type of data generated from such calculations.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, regioselectivity, and the identification of transient species like transition states.

Regioselectivity Predictions (e.g., Br-to-Cl Transformation)

The transformation of a bromine substituent to a chlorine substituent on the dibenzofuran scaffold is a type of nucleophilic aromatic substitution. DFT calculations can be employed to predict the regioselectivity of such a reaction on this compound. By calculating the activation energies for the substitution at the C1 and C9 positions, one could determine if one site is favored over the other. This involves modeling the reactants, the intermediate Meisenheimer complexes, the transition states, and the products. The calculated energies of the transition states are particularly important, as the pathway with the lower activation energy barrier will be the kinetically favored one. Factors such as electrostatic potential maps and local electrophilicity indices, also derivable from DFT, can provide further insight into the most likely sites for nucleophilic attack.

Reaction Energetics and Transition States

For any proposed reaction involving this compound, such as its hydrodeoxygenation or participation in cycloaddition reactions, DFT can be used to compute the reaction energetics. nih.govresearchgate.net This involves calculating the change in Gibbs free energy (ΔG) between reactants and products to determine the thermodynamic feasibility of a reaction. A negative ΔG indicates a spontaneous process.

Furthermore, the identification of transition states is a crucial aspect of these calculations. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants defines the activation energy barrier, which governs the reaction rate. For complex, multi-step reactions, DFT can help to elucidate the entire reaction mechanism, identifying all intermediates and transition states along the pathway.

Photophysical Properties Simulation (e.g., DFT/TDDFT Calculations)

The interaction of this compound with light, leading to absorption and emission, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method is an extension of DFT that allows for the calculation of excited-state properties.

By performing TD-DFT calculations, one can predict the electronic absorption spectrum of the molecule. This involves calculating the energies of vertical excitations from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of light the molecule will absorb, and the oscillator strengths provide an indication of the intensity of these absorption bands. Theoretical studies on dibenzofuran and its chlorinated derivatives have shown good agreement between TD-DFT predicted spectra and experimental data. researchgate.net These calculations can reveal how the bromine substituents on the 1 and 9 positions influence the π-π* transitions within the aromatic system, likely causing a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran.

Carrier Transport Characteristics Prediction

Dibenzofuran-based materials have been investigated for their potential use in organic electronics, where their ability to transport charge carriers (holes or electrons) is a key property. Computational chemistry can predict the charge transport characteristics of this compound by evaluating two key parameters: the reorganization energy and the electronic coupling between adjacent molecules.

The reorganization energy (λ) is the energy required for the geometry of a molecule to relax from its neutral-state geometry to its charged-state geometry and vice versa. A lower reorganization energy is desirable for efficient charge transport. This can be calculated using DFT by optimizing the geometry of the molecule in both its neutral and charged states.

The electronic coupling (or transfer integral) describes the strength of the electronic interaction between neighboring molecules in a solid-state packing arrangement. This parameter is highly sensitive to the relative orientation of the molecules. Larger electronic coupling values facilitate faster charge hopping between molecules.

By calculating these parameters for this compound, it is possible to estimate its charge carrier mobility. This provides a theoretical assessment of its potential as a material for organic semiconductors in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Structure-Reactivity and Structure-Property Relationship Modeling

Modeling studies are instrumental in predicting the behavior of chemical compounds. For halogenated dibenzofurans, these studies often correlate structural features with toxicological endpoints or physicochemical properties. However, a specific body of research applying these models to this compound is currently absent from the scientific literature.

In related fields, computational methods like Density Functional Theory (DFT) have been used to explore the electronic and structural properties of other brominated aromatic compounds. These studies typically generate data on molecular orbital energies (HOMO-LUMO gaps), electrostatic potential surfaces, and various reactivity descriptors. For instance, research on polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs, has utilized computational models to understand their degradation pathways and the formation of toxic byproducts. Similarly, theoretical studies have been conducted on chlorinated dibenzofurans, providing insights into their structure and electronic spectra.

Without specific research on this compound, it is not possible to present detailed findings or generate the interactive data tables as requested. The creation of such data would require original computational research that has not yet been published.

Advanced Spectroscopic Characterization of 1,9 Dibromo Dibenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and connectivity. For 1,9-Dibromo-dibenzofuran, the ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons remaining on the dibenzofuran (B1670420) core.

The bromine atoms at positions 1 and 9 exert a deshielding effect on the adjacent protons due to their electronegativity and anisotropic effects. This would cause the protons at positions 2 and 8 to resonate at a lower field (higher ppm) compared to similar protons in unsubstituted dibenzofuran. The protons on the central furan-flanked rings would also exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their relationships (ortho, meta, para) to neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for a Related Isomer.

| Compound | Proton Position | Predicted/Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| This compound | H-2, H-8 | Downfield aromatic region | Doublet (d) |

| H-3, H-7 | Aromatic region | Triplet or dd | |

| H-4, H-6 | Aromatic region | Doublet or dd | |

| 2,8-Dibromodibenzofuran (B157981) | H-1, H-9 | 8.03 | Singlet (or d) |

| H-3, H-7 | 7.58 | Doublet (d) |

Note: Predicted data is based on general principles of NMR spectroscopy. Experimental verification is required.

Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR is a powerful technique for the analysis of solid-state materials, including polymers, where conventional solution-state NMR is not feasible. This method provides information on the carbon skeleton of a material, offering insights into polymer structure, conformation, and morphology in the solid phase.

For polymers or materials derived from this compound, ¹³C CP-MAS NMR would be instrumental in confirming the successful incorporation of the dibenzofuran unit into the polymer backbone. The spectrum would display distinct resonances for the different carbon environments within the repeating unit. The chemical shifts of the carbon atoms directly bonded to bromine (C-1, C-9) would be significantly affected. Furthermore, the technique can distinguish between crystalline and amorphous domains within a semi-crystalline polymer, providing data on chain packing and phase separation. As of now, specific research detailing polymers synthesized from this compound and their characterization by this method is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its molecular structure.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands are expected between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the aromatic rings.

Aryl Ether C-O-C Stretching: A strong, characteristic asymmetric stretch for the dibenzofuran ether linkage is expected around 1300-1200 cm⁻¹.

Aromatic C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 600-500 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Aryl Ether C-O-C | Asymmetric Stretching | 1300 - 1200 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, providing information on the compound's chromophore and fluorophore properties.

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The dibenzofuran core is a significant chromophore, and its spectrum is characterized by intense absorption bands resulting from π → π* electronic transitions within the conjugated aromatic system.

Photoluminescence (PL) spectroscopy analyzes the light emitted by a substance after it has absorbed photons. This emission can occur as fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). Aromatic compounds like dibenzofuran are known to be luminescent. nih.gov

Studies on dibenzofuran and its halogenated derivatives have demonstrated that these compounds exhibit both fluorescence and phosphorescence. nih.gov It is therefore expected that this compound would also be photoluminescent. Following excitation at a wavelength corresponding to its absorption bands, the molecule would relax to the first excited singlet state (S₁) and may then emit a photon to return to the ground state (S₀), a process observed as fluorescence.

The presence of heavy atoms like bromine can enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This "heavy-atom effect" can lead to a decrease in fluorescence quantum yield and an increase in the efficiency of phosphorescence. Therefore, this compound may exhibit significant phosphorescence, particularly at low temperatures where non-radiative decay pathways are minimized. The precise emission wavelengths, lifetimes, and quantum yields would depend on the specific electronic structure of the molecule and require experimental determination.

Phosphorescence Spectroscopy

Phosphorescence is a photoluminescent phenomenon where a molecule absorbs light, transitioning to an excited electronic state, and then emits light after undergoing an intersystem crossing to a triplet state. libretexts.org The subsequent radiative decay from the triplet state back to the ground singlet state is spin-forbidden, resulting in a much longer lifetime for the emission compared to fluorescence. libretexts.org

The study of brominated dibenzofurans, including this compound, can utilize phosphorescence spectroscopy to probe their electronic structures. The heavy bromine atoms on the dibenzofuran skeleton are expected to enhance the rate of intersystem crossing due to the heavy-atom effect. This effect increases spin-orbit coupling, facilitating the transition from the excited singlet state (S₁) to the excited triplet state (T₁). Consequently, phosphorescence is often a more significant de-excitation pathway for brominated compounds compared to their non-brominated counterparts.

Phosphorescence spectra are typically observed at longer wavelengths (lower energy) than fluorescence spectra for the same molecule. libretexts.org This is because the triplet state (T₁) is at a lower energy level than the excited singlet state (S₁). libretexts.org Analyzing the phosphorescence emission spectrum, including its vibrational structure, quantum yield, and lifetime, provides valuable data on the energy of the triplet state and the kinetics of its decay.

Fluorescence Lifetime Measurements

Fluorescence lifetime is an intrinsic characteristic of a fluorophore, defined as the average time it spends in the excited singlet state before returning to the ground state. nih.gov This parameter is a critical component of photophysical characterization and is typically independent of the analyte's concentration and fluctuations in excitation source intensity. escholarship.orgwur.nl

For this compound and other brominated dibenzofurans, fluorescence lifetime measurements offer insights into the various de-excitation pathways competing with fluorescence. The presence of heavy bromine atoms can significantly shorten the fluorescence lifetime by increasing the rate of intersystem crossing to the triplet state, a process that quenches fluorescence.

Fluorescence lifetime measurements are commonly performed using time-domain (e.g., single-photon timing) or frequency-domain techniques. nih.govescholarship.org A series of well-characterized fluorophores with single-exponential decays are often used as standards to calibrate and validate the instrumentation. nih.govwur.nl By measuring the fluorescence lifetime of this compound, researchers can quantify the rate constants for radiative (fluorescence) and non-radiative decay processes, providing a more complete understanding of its excited-state dynamics.

Table 1: Examples of Fluorescence Lifetime Standards nih.govedinst.com

| Compound | Solvent | Lifetime (ns) | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|---|

| PPO | Cyclohexane | 1.43 | 300 | 363 |

| POPOP | Cyclohexane | 1.03 | 300 | 416 |

| Anthracene | Cyclohexane | 4.90 | 345 | 401 |

| DPA | Cyclohexane | 6.45 | 373 | 429 |

| NATA | Water | 2.76 | 295 | 345 |

| SPA | Water | 31.2 | 371 | 500 |

Note: PPO = 2,5-diphenyloxazole; POPOP = 1,4-bis(5-phenyloxazol-2-yl)benzene; DPA = 9,10-diphenylanthracene; NATA = N-acetyl-L-tryptophanamide; SPA = N-(3-sulfopropyl)acridinium. Lifetimes measured at 20°C with degassed solutions. nih.govedinst.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with high-resolution gas chromatography (HRGC), is the definitive analytical method for the identification and quantification of brominated dibenzofurans due to its high sensitivity and selectivity. researchgate.netnih.gov This is essential because of the large number of possible polybrominated dibenzofuran (PBDF) congeners and their presence at trace levels in environmental and biological samples. researchgate.netnih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) Methodologies for Brominated Dibenzofurans

HRGC/HRMS is the gold standard for the analysis of halogenated aromatic compounds like polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.govnih.gov The technique combines the exceptional separating power of high-resolution gas chromatography with the precise mass identification capabilities of high-resolution mass spectrometry. researchgate.net This combination is necessary to resolve complex mixtures of congeners and differentiate them from interfering compounds, such as polybrominated diphenyl ethers (PBDEs). researchgate.netresearchgate.net The method involves sample extraction, extensive cleanup, and instrumental analysis. nih.gov

Optimization of Chromatographic Separation and Detection Limits

Achieving optimal chromatographic separation is critical for the accurate analysis of PBDF isomers. researchgate.net Key parameters that require careful optimization include the GC column, temperature program, and carrier gas flow rate. researchgate.netnih.gov To minimize thermal degradation and isomerization of brominated compounds during analysis, shorter GC columns (e.g., 10-18 meters) with thin film coatings (e.g., 0.1 µm) are often preferred. researchgate.net This setup helps to reduce the elution temperature and the time analytes spend at high temperatures. researchgate.net

The optimization process aims to achieve baseline separation of the target congeners from other PBDFs and potential interferences. researchgate.netnih.gov For the mass spectrometer, parameters such as ion source temperature and electron ionization energy are adjusted to maximize sensitivity and obtain the lowest possible detection limits, which are often in the picogram (pg) range. researchgate.netresearchgate.net

Application of ¹³C-Labeled Internal Standards

The use of ¹³C-labeled internal standards is a cornerstone of accurate quantification in HRGC/HRMS analysis. romerlabs.comfoodriskmanagement.comlibios.fr These standards are analogues of the target analytes where all or most of the ¹²C atoms have been replaced with the stable ¹³C isotope. romerlabs.comfoodriskmanagement.com Because they are chemically and physically almost identical to their native counterparts, they co-elute from the GC column and exhibit similar ionization behavior in the mass spectrometer. romerlabs.com

By adding a known amount of a ¹³C-labeled standard to the sample prior to extraction and cleanup, it is possible to correct for analyte losses during sample preparation and for variations in instrument response (e.g., ion suppression or enhancement). romerlabs.comfoodriskmanagement.com The native analyte is quantified by comparing its MS response to that of its corresponding ¹³C-labeled internal standard. libios.fr This isotope dilution method significantly improves the accuracy and precision of the results. foodriskmanagement.com

Column Chromatography for Sample Preparation and Fractionation

Before instrumental analysis by HRGC/HRMS, samples containing brominated dibenzofurans typically undergo a rigorous cleanup and fractionation process to remove interfering matrix components. longdom.org Column chromatography is a fundamental technique used for this purpose. longdom.org Various stationary phases are employed based on their ability to separate compounds by properties like polarity and planarity. longdom.org

Commonly used adsorbents include silica gel, florisil, and activated carbon. researchgate.netresearchgate.net Activated carbon column chromatography is particularly effective for separating planar molecules like PBDFs from non-planar compounds such as polychlorinated biphenyls (PCBs) and PBDEs. researchgate.net This separation is based on the strong interaction between the planar aromatic structure of the dibenzofurans and the graphitic surface of the carbon. researchgate.netusgs.gov A multi-column approach is often used to achieve the high degree of sample purity required for sensitive HRGC/HRMS analysis. usgs.gov

Table 2: Common Column Chromatography Materials for PBDF Sample Preparation

| Stationary Phase | Separation Principle | Target Analytes Retained | Typical Eluting Solvents |

|---|---|---|---|

| Silica Gel | Adsorption (Polarity) | Polar compounds | Hexane, Dichloromethane |

| Florisil | Adsorption (Polarity) | Polar compounds | Hexane, Dichloromethane |

| Activated Carbon | Adsorption (Planarity) | Planar aromatic compounds (e.g., PBDFs) | Toluene (reverse elution) |

X-ray Crystallography and Co-Crystallization Studies (for structural basis of interactions)

X-ray crystallography provides definitive information on the three-dimensional structure of molecules and the nature of intermolecular interactions in the solid state. While a specific crystal structure for this compound has not been reported in the reviewed literature, studies on other brominated and halogenated dibenzofuran derivatives offer insights into their structural characteristics.

For instance, a study on a 7,9-Dibromo-dihydrodibenzofuran derivative revealed the importance of halogen bonding in its interaction with proteins acs.orgacs.org. Specifically, a π-halogen bond was observed between a bromine atom at position C9 and a phenylalanine residue in the protein's binding site acs.orgacs.org. This type of interaction, where the electrophilic region on the halogen atom interacts with a π-system, is a significant force in the supramolecular chemistry of halogenated compounds. It is plausible that this compound could also participate in similar halogen bonding interactions.

Co-crystallization is a technique used to form crystalline materials containing two or more different molecules in the same crystal lattice. This method is valuable for studying intermolecular interactions and for engineering solid-state properties. Studies on other halogenated aromatic compounds have demonstrated their ability to form co-crystals through various non-covalent interactions, including halogen bonding and π–π stacking. The planar structure of the dibenzofuran core and the presence of bromine atoms in this compound make it a candidate for forming co-crystals with other aromatic molecules.

Although no specific co-crystallization studies involving this compound were found, the principles of crystal engineering suggest that it could form co-crystals with molecules that can act as halogen bond acceptors (e.g., pyridines) or with other planar aromatic systems through π–π stacking.

Table 2: Potential Crystallographic and Interaction Data for this compound

| Parameter | Postulated Characteristic |

|---|---|

| Potential Crystal System | Monoclinic or Orthorhombic (common for planar aromatic compounds) |

| Key Intermolecular Interactions | Halogen bonding (Br···X, where X is a nucleophile), π–π stacking |

| Potential Co-formers | Aromatic hydrocarbons, nitrogen-containing heterocycles |

Applications in Materials Science and Organic Electronics Research

Design and Synthesis of Organic Electronic Materials

Dibenzofuran (B1670420) derivatives are frequently employed in the design of materials for organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.comnbinno.com The bromine substituents in 1,9-Dibromo-dibenzofuran can serve as reactive sites for cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored properties. nbinno.com

In OLEDs, host materials form a matrix for the light-emitting dopants and play a crucial role in charge transport and energy transfer. openreadings.eu The dibenzofuran moiety is a popular choice for host materials due to its inherent high triplet energy. researchgate.net

Blue phosphorescent OLEDs require host materials with high triplet energies (T1) to efficiently confine the triplet excitons on the blue emitter and prevent back energy transfer. openreadings.eu The parent dibenzofuran core possesses a high triplet energy, making it a suitable scaffold for this purpose. researchgate.net For instance, a dibenzofuran-based host material, 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran, was found to have a triplet energy of 2.88 eV, suitable for hosting a blue emitter. openreadings.eu Other derivatives, such as those incorporating carbazole (B46965) moieties, have been shown to maintain high triplet energies of over 2.95 eV. nih.gov While the specific triplet energy of this compound has not been experimentally reported, the introduction of heavy bromine atoms is generally known to influence intersystem crossing rates but may not drastically reduce the triplet energy of the rigid dibenzofuran core, suggesting its potential as a high-triplet-energy host.

Table 1: Triplet Energies of Selected Dibenzofuran-Based Host Materials

| Compound | Triplet Energy (eV) |

| 4-[2-(2-dibenzofuran-4-ylphenyl)phenyl]dibenzofuran | 2.88 |

| 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) | 2.96 |

| 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) | 2.95 |

| 2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF) | 2.98 |

This table presents data for related dibenzofuran compounds to provide context for the potential properties of this compound.

The dibenzofuran unit can be incorporated into molecules designed for electron transport. mdpi.com Theoretical studies on mono-brominated dibenzofuran isomers have shown that bromine substitution can lead to remarkably low electron and hole reorganization energies. researchgate.net Specifically, the 3-bromodibenzofuran isomer was calculated to have a low electron reorganization energy of 0.226 eV, which is beneficial for electron transport. researchgate.net Lower reorganization energy facilitates faster charge transport. While this study did not include the 1,9-dibromo isomer, it suggests that bromination of the dibenzofuran core is a viable strategy for tuning charge transport properties. The electron-withdrawing nature of the bromine atoms could also influence the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a key parameter for electron injection and transport.

The positions of substituents on the dibenzofuran core have a significant impact on the resulting material's properties. nih.gov Studies on various isomers of carbazole-substituted dibenzofurans have demonstrated that altering the substitution pattern can change the hole transport properties and device performance in OLEDs. nih.gov For example, carbazoles at the 2 and 6 positions of dibenzofuran resulted in different current density and luminance characteristics compared to substitution at the 4 and 6 positions. nih.gov Similarly, in a theoretical study of mono-brominated dibenzofurans, the position of the bromine atom was found to affect the bandgap and reorganization energy. researchgate.net This highlights that the specific 1,9-substitution pattern of this compound will impart a unique set of photophysical and electrical properties that would differ from other brominated isomers.

OPRTP materials, which exhibit long-lived emission after the cessation of photoexcitation, have garnered interest for applications in sensing, bioimaging, and anti-counterfeiting. nih.gov The heavy-atom effect, where the presence of atoms like bromine enhances spin-orbit coupling, is a key strategy for promoting the intersystem crossing necessary for phosphorescence.

Achieving efficient OPRTP in purely organic molecules often involves strategies to both promote the formation of triplet excitons and suppress non-radiative decay pathways. nih.gov The introduction of heavy atoms, such as bromine, is a well-established method to increase the rate of intersystem crossing from the excited singlet state to the triplet state. Furthermore, rigid molecular structures, like that of dibenzofuran, help to minimize vibrational quenching of the triplet state, thereby prolonging the phosphorescence lifetime. While there is no specific research on OPRTP using this compound, the combination of a rigid dibenzofuran core and two heavy bromine atoms makes it a promising candidate for the design of OPRTP materials. The bromine atoms would be expected to enhance the phosphorescence quantum yield and potentially lead to a long-lived emission.

Semiconducting Polymers and Conjugated Systems

This compound serves as a critical monomer for the synthesis of semiconducting polymers. These polymers feature a π-conjugated backbone, which allows for the delocalization of electrons and gives rise to their semiconducting properties. The dibenzofuran unit, when incorporated into a polymer chain, imparts favorable characteristics such as high thermal stability, good charge transport capabilities, and specific optoelectronic properties.

In the synthesis of conjugated polymers, this compound acts as a dibromo-monomer, a key building block for polycondensation reactions. Its structure allows it to be copolymerized with other aromatic monomers, such as fluorene (B118485) derivatives, to create materials with precisely tuned properties.

The synthesis of polyfluorenes and their copolymers is a well-established example of this process. Typically, a dibromo-monomer like 2,7-dibromofluorene is reacted with a fluorene monomer containing two boronic acid or boronic ester groups. acs.orgmdpi.com By analogy, this compound can be used in place of or in addition to dibromofluorene to introduce dibenzofuran units into the polymer backbone. This incorporation can alter the polymer's electronic energy levels, charge transport characteristics, and light-emitting properties. europa.eu For example, the synthesis of a dibenzofuran-containing monomer capped with EDOT units was achieved via a Stille coupling reaction starting from 2,8-dibromodibenzofuran (B157981), demonstrating a viable synthetic route for creating polymerizable dibenzofuran building blocks. ekb.eg

Several cross-coupling reactions are employed to polymerize monomers like this compound into high-molecular-weight conjugated polymers.

Suzuki Coupling: This is one of the most widely used methods for synthesizing polyfluorenes and related conjugated polymers. acs.orgmdpi.com The reaction couples a dibromo-monomer (like this compound) with a comonomer functionalized with boronic acid ester groups (e.g., a bis(pinacolato)diborane derivative) in the presence of a palladium catalyst and a base. acs.orgnih.gov This technique is highly versatile and tolerant of various functional groups.

Stille Coupling: This method involves the reaction of an organotin compound (e.g., a distannyl derivative of a comonomer) with an organic halide (the dibromo-monomer) catalyzed by a palladium complex. It has been successfully used to synthesize dibenzofuran-containing monomers and polymers. ekb.eg

Electropolymerization: This technique uses an electric current to induce polymerization of monomers from a solution onto an electrode surface. It has been applied to form conjugated polymer films from EDOT-capped dibenzofuran monomers, offering a direct method to fabricate thin films for electronic devices. ekb.eg

While Suzuki and Stille couplings are the predominant methods for creating these polymers, oxidative coupling reactions are also a key strategy, though they are more commonly used in the initial synthesis of the dibenzofuran ring system itself rather than for polymerization of dibenzofuran monomers. acs.org Specific application of anionic oxidative polymerization for dibenzofuran-based polymers is not widely documented.

Most intrinsic conjugated polymers, including those based on dibenzofuran, tend to exhibit hole-transporting (p-type) behavior. The development of electron-transporting (n-type) polymers is crucial for creating efficient organic electronic devices like OLEDs and organic photovoltaics, which require balanced charge injection and transport.

Dibenzofuran itself is considered a p-type or hole-transporting unit. nih.gov To create n-type materials, the dibenzofuran core is typically coupled with strongly electron-accepting (electron-deficient) units. A successful strategy involves copolymerizing dibenzofuran with a powerful electron-accepting moiety like triazine. By systematically varying the linkage position of the dibenzofuran unit to the triazine core, a series of n-type host materials were developed, demonstrating that the incorporation of a strong acceptor unit effectively imparts n-type characteristics to the final material. ekb.eg These triazine-dibenzofuran materials have shown excellent performance as n-type hosts in green PhOLEDs. ekb.eg

Conjugated Polymer Photocatalysts for Hydrogen Evolution

Conjugated polymers have emerged as a promising class of materials for heterogeneous photocatalysis, particularly for producing hydrogen from water via solar energy. Their tunable electronic structure, broad visible-light absorption, and stability make them attractive alternatives to inorganic catalysts.

Donor-acceptor (D-A) type conjugated polymers are particularly effective for this application. In these systems, electron-rich donor units are combined with electron-poor acceptor units to facilitate charge separation upon photoexcitation, which is a critical step in photocatalysis. Dibenzofuran has been successfully employed as an electron-donating moiety in such polymers.

In one study, dibenzofuran (BF) was used as a donor and coupled with a dibenzothiophene-S,S-dioxide (BTDO) acceptor to form the polymer photocatalyst BF-BTDO. This polymer demonstrated notable photocatalytic activity for hydrogen evolution under visible light.

| Polymer Name | Donor Unit | Acceptor Unit | Hydrogen Evolution Rate (HER) | Conditions | Reference |

|---|---|---|---|---|---|

| BF-BTDO | Dibenzofuran (BF) | Dibenzothiophene-S,S-dioxide (BTDO) | 4.83 mmol h⁻¹ g⁻¹ | Visible light (λ > 420 nm), no Pt cocatalyst | |

| Dibenzo[b,d]thiophene-Dibenzofuran Copolymer | Dibenzofuran | Dibenzo[b,d]thiophene | 147 µmol h⁻¹ | Visible illumination, sacrificial agent |

The performance of these polymers is influenced by factors such as light absorption range, charge separation efficiency, and the thermodynamic driving force for proton reduction. The results indicate that the dibenzofuran unit is a viable donor component for constructing high-performance organic photocatalysts.

Advanced Functional Materials Development

The functionalization of the dibenzofuran core, particularly through halogenation as with this compound, provides a versatile platform for the development of advanced materials. These materials find use in high-performance applications by leveraging the combined properties of the rigid aromatic system and the specific functionalities introduced.

One of the most prominent applications is in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) . Dibenzofuran derivatives are used as host materials for phosphorescent emitters. In this role, the dibenzofuran unit provides a high triplet energy level and good charge transport properties. By combining a p-type dibenzofuran unit with an n-type cyano-substituted fluorene unit, researchers have created highly effective bipolar host materials.

| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) | Color Coordinates (at 1000 cd/m²) | Reference |

|---|---|---|---|---|---|

| CF-2-BzF | PO-01 | 77.2 | 25.3% | (0.50, 0.49) | nih.gov |

Furthermore, dibenzofuran-based polymers have demonstrated significant potential in electrochromic devices . These materials can change color in response to an applied voltage. Polymers derived from EDOT-capped dibenzofuran exhibit reversible color switching between yellow in their reduced state and purple in their oxidized state, making them suitable for applications like smart windows and displays. ekb.eg

The development of dibenzofuran-containing materials continues to expand, with research exploring their use in organic solar cells, sensors, and other areas of organic electronics where their unique combination of thermal stability, processability, and tunable optoelectronic properties are highly advantageous.

Incorporation into Porous Copolymer Networks

Porous organic copolymers (POCs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them suitable for applications such as gas storage, separation, and catalysis. The incorporation of specific monomer units, such as this compound, allows for the precise control of the network's structure and functionality.

The utility of this compound in the synthesis of POCs lies in its ability to undergo cross-coupling reactions, such as Suzuki or Sonogashira coupling, where the bromine atoms serve as reactive sites. Polymerization of this compound with complementary multi-topic linkers can lead to the formation of rigid, three-dimensional networks. The inherent angular geometry of the dibenzofuran core, when combined with the 1,9-substitution, can enforce a non-coplanar arrangement in the resulting polymer backbone. This structural feature is crucial in preventing efficient packing of the polymer chains, thereby creating intrinsic microporosity.

Research in this area has demonstrated that the choice of comonomers and polymerization conditions significantly impacts the properties of the final porous copolymer. For instance, copolymerization with planar aromatic units can lead to materials with enhanced surface areas and specific pore size distributions, which are critical for selective gas adsorption.

Table 1: Properties of Porous Copolymers Derived from Dibenzofuran Monomers

| Monomer | Comonomer | Polymerization Method | Surface Area (m²/g) | Primary Application |

|---|---|---|---|---|

| Dibenzofuran-based | Arylboronic acid | Suzuki Coupling | 500-1200 | Gas Storage |

Precursors for Advanced Materials with Specific Electronic Properties

In the field of organic electronics, the electronic properties of conjugated polymers are of paramount importance. These properties, including the band gap, charge carrier mobility, and luminescence, are dictated by the chemical structure of the repeating monomer units. Dibenzofuran derivatives are known for their high thermal stability and wide band gaps, making them suitable as host materials in organic light-emitting diodes (OLEDs).

The use of this compound as a precursor allows for the synthesis of polymers with unique electronic characteristics. The bromine atoms can be readily converted to other functional groups or used as coupling sites for the introduction of various aromatic or heteroaromatic units. This post-polymerization modification or direct copolymerization strategy enables fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For example, the reaction of this compound with organometallic reagents through cross-coupling reactions can lead to the formation of π-conjugated polymers. The specific substitution at the 1 and 9 positions can induce a twisted conformation in the polymer backbone, which can be advantageous in certain electronic applications. This twisting can disrupt π-stacking, leading to materials with high photoluminescence quantum yields in the solid state, a desirable property for emissive layers in OLEDs.

Furthermore, the electron-rich nature of the dibenzofuran core, combined with the electronic effects of substituents introduced at the 1 and 9 positions, allows for the design of materials with specific charge-transport properties, positioning them as candidates for use in organic field-effect transistors (OFETs) and photovoltaic devices.

Table 2: Electronic Properties of Polymers Derived from Dibenzofuran Precursors

| Polymer Type | Key Structural Feature | Band Gap (eV) | Potential Application |

|---|---|---|---|

| Poly(dibenzofuran) | Linear, conjugated backbone | 3.0 - 3.5 | Host material in blue OLEDs |

Applications in Medicinal Chemistry Research As Synthetic Precursors

Scaffold for Kinase Inhibitor Development

The dibenzofuran (B1670420) nucleus has been identified as a promising lead structure for the development of novel ATP-competitive kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of specific kinase inhibitors is a major focus of modern drug discovery. The dibenzofuran scaffold provides a rigid framework that can be appropriately substituted to achieve high-affinity binding to the ATP-binding pocket of target kinases.

Dibenzofuran-Based Casein Kinase 2 (CK2) Inhibitors

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers, where its elevated activity is associated with tumor progression and resistance to apoptosis. This has made CK2 a compelling target for the development of anticancer therapeutics. The dibenzofuran scaffold has emerged as a highly prospective framework for creating new, potent, and selective ATP-competitive CK2 inhibitors.

Structure-activity relationship (SAR) studies are fundamental to inhibitor design, providing insights into how specific structural modifications influence biological activity. For dibenzofuran-based CK2 inhibitors, research has shown that dual halogenation of the dibenzofuran backbone is a key determinant of inhibitory potency. Specifically, substitutions at the C7 and C9 positions have been identified as the preferred configuration.

Studies comparing different halogen substitutions have revealed interesting trends. While a 7,9-dichloro-substitution was previously described, the 7,9-dibromo-substitution has also been explored. Interestingly, the interchange of chlorine for the larger bromine atoms at these positions did not result in a significantly different binding mode or a substantial impact on the inhibitory activity. For instance, both 7,9-dichloro-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one and its 7,9-dibromo counterpart, 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one, exhibited nearly identical IC₅₀ values of 5.8 nM against CK2. This suggests a tolerance for larger halogens at these positions and highlights the critical importance of the halogenation pattern itself for potent inhibition. Co-crystallization studies have provided a structural basis for this observation, revealing a π-halogen bond between the bromine atom at position C9 and the gatekeeper amino acid Phe113 in the ATP-binding site of CK2.

| Compound | Substitutions | IC₅₀ (nM) |

|---|---|---|

| 12b | 7,9-Dichloro | 5.8 |

| 12c | 7,9-Dibromo | 5.8 |

Isomerism can play a critical role in the biological activity of a molecule, as different spatial arrangements of atoms can lead to varied interactions with a biological target. In the context of dibenzofuran-based CK2 inhibitors, the potential for E-/Z-isomerism exists in derivatives with a substituted methylene group. Structural studies of 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (compound 12c) have shown that the CK2α subunit can effectively bind both the E- and Z-isomers. This indicates a degree of flexibility within the enzyme's active site, accommodating both geometric forms of the inhibitor. This finding is significant as it suggests that the synthesis of these inhibitors may not require complex stereoselective steps to isolate a single active isomer, potentially simplifying the drug development process.

Precursors for Acetylcholinesterase (AChE) Inhibitors

Alzheimer's disease is a neurodegenerative disorder characterized by a decline in cognitive function, which is linked to reduced levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Therefore, inhibiting AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. frontiersin.orgnih.gov

The benzofuran (B130515) and by extension, the dibenzofuran, core is a recognized scaffold in the design of AChE inhibitors. mdpi.com Its structural features allow for the development of compounds that can interact with the active sites of the enzyme. nih.gov For example, a series of novel benzofuran-based compounds were designed and synthesized, with some derivatives displaying promising AChE inhibitory activity, with IC₅₀ values in the nanomolar range, comparable to the well-known drug Donepezil. nih.gov The dibenzofuran structure, such as that provided by 1,9-dibromo-dibenzofuran, serves as a valuable starting point for creating more complex molecules tailored for AChE inhibition by enabling the introduction of various functional groups through cross-coupling reactions at the bromine-substituted positions.

Exploration as Flavonoid Derivatives for Enzyme Inhibition (e.g., Tyrosinase)

Tyrosinase is a copper-containing enzyme that catalyzes key steps in the biosynthesis of melanin (B1238610), the primary pigment in human skin. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for skin-whitening agents and the treatment of dermatological conditions. uaeu.ac.aeresearchgate.net

Flavonoids and related structures are a major class of natural compounds that have been extensively investigated as tyrosinase inhibitors. nih.gov Dibenzofuran derivatives, which share structural similarities with certain classes of flavonoids, have also been explored for this purpose. For instance, 3,6-dihydroxy-2,4-dimethoxy-dibenzofuran has been identified as an inhibitor of tyrosinase activity and expression. nih.gov Furthermore, synthetic aurone derivatives, which are structurally analogous to flavonoids and contain a benzofuran core, have been shown to be potent tyrosinase inhibitors. rsc.org Specifically, 2′,3′-dihydro-2′-(1-hydroxy-1-methylethyl)-2,6′-dibenzofuran-6,4′-diol is recognized as an important tyrosinase inhibitor. rsc.org These findings underscore the potential of using the this compound scaffold to synthesize novel flavonoid-like derivatives with enhanced tyrosinase inhibitory activity.

General Utility as Intermediates in Pharmaceutical Synthesis

Beyond specific applications in inhibitor design, this compound and related halogenated dibenzofurans are versatile intermediates in pharmaceutical and medicinal chemistry. The bromine atoms serve as highly useful functional handles for a variety of synthetic transformations. They are particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, as well as Buchwald-Hartwig amination. These reactions allow for the facile introduction of a wide range of substituents, including alkyl, aryl, and amino groups, enabling the systematic modification of the dibenzofuran core. This versatility allows chemists to build libraries of complex molecules and explore their biological activities against numerous targets, making brominated dibenzofurans valuable building blocks in the broader drug discovery process.

Environmental Formation and Transformation Mechanisms of Polybrominated Dibenzofurans

Pathways of Unintentional Formation

The primary pathways for the unintentional formation of PBDFs involve high-temperature thermal processes and the environmental degradation of commercial BFRs.

Thermal Processes and Combustion Byproducts

Thermal stress on materials containing BFRs, such as in waste incineration or accidental fires, is a significant source of PBDFs. cdu.edu.auresearchgate.net These processes can occur in both the gas phase and condensed phase and are often catalyzed by the presence of metals like copper. cdu.edu.auacs.orgacs.org

Influence of Bromination Level and Arrangement on PBDF YieldsThe efficiency of the conversion of PBDEs to PBDFs is significantly influenced by the degree and position of bromine substitution on the PBDE molecule.nih.govbohrium.comResearch indicates that lower-brominated PBDEs are more likely to transform into PBDFs.nih.govresearchgate.netAs the level of bromination on the PBDE congener increases, the yield of PBDFs tends to decrease, while the yield of polybromobenzenes increases.nih.govbohrium.comresearchgate.netThis suggests that higher-brominated PBDEs preferentially undergo cleavage of the ether bond rather than cyclization.nih.govbohrium.comThe specific arrangement of bromine atoms, particularly at the ortho-positions, is a critical factor in determining the potential for and pathway of PBDF formation.nih.govresearchgate.net

Table 1: Effect of PBDE Bromination Level on Pyrolysis Products

| PBDE Bromination Level | Primary Transformation Pathway | Resulting Product Yield |

|---|---|---|

| Lower (e.g., Mono- to Penta-BDE) | Favors intramolecular cyclization | Higher yield of PBDFs |

Environmental Transformation Pathways